(6-Chloro-2-(3-pyridinyl)-4-pyrimidinyl)methyl methyl sulfoxide
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Overview
Description
(6-Chloro-2-(3-pyridinyl)-4-pyrimidinyl)methyl methyl sulfoxide is a heterocyclic compound that contains both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2-(3-pyridinyl)-4-pyrimidinyl)methyl methyl sulfoxide typically involves the reaction of 6-chloro-2-(3-pyridinyl)-4-pyrimidinyl)methyl chloride with dimethyl sulfoxide (DMSO) under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the sulfoxide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-2-(3-pyridinyl)-4-pyrimidinyl)methyl methyl sulfoxide can undergo various types of chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Chloro-2-(3-pyridinyl)-4-pyrimidinyl)methyl methyl sulfoxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of (6-Chloro-2-(3-pyridinyl)-4-pyrimidinyl)methyl methyl sulfoxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: A similar compound with a fused pyridine and pyrimidine ring system.
Pyrazolo[3,4-d]pyrimidine: Another related compound with a pyrazole ring fused to a pyrimidine ring.
Pyrrolopyrazine: Contains a pyrrole and pyrazine ring system.
Uniqueness
(6-Chloro-2-(3-pyridinyl)-4-pyrimidinyl)methyl methyl sulfoxide is unique due to the presence of both pyridine and pyrimidine rings along with a sulfoxide group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
(6-Chloro-2-(3-pyridinyl)-4-pyrimidinyl)methyl methyl sulfoxide, with the molecular formula C11H10ClN3OS and a molecular weight of 267.74 g/mol, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from pyrimidine derivatives. The process often includes chlorination, sulfoxidation, and coupling reactions to achieve the desired structure. Various methodologies have been explored to optimize yield and purity.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including those associated with leukemia and solid tumors.
- IC50 Values : The compound has demonstrated varying degrees of potency against different cancer cell lines. For example:
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Kinases : It has been shown to inhibit specific kinases involved in cell cycle regulation, such as CDK6 and PKMYT1, which are crucial for the proliferation of cancer cells.
- Impact on Apoptosis : The compound may induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death .
Pharmacokinetics and Toxicity
Pharmacokinetic studies reveal that this compound has a favorable profile:
- Oral Bioavailability : Approximately 31.8%, indicating good absorption when administered orally.
- Clearance Rate : The clearance rate is recorded at 82.7 mL/h/kg after intravenous administration .
- Toxicity Studies : In vivo studies in mice showed no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Breast Cancer Model : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound resulted in significant inhibition of lung metastasis compared to control treatments .
- Leukemia Models : The compound exhibited cytostatic effects against L1210 and P388 leukemia cell lines, demonstrating potential for further development in hematological malignancies .
Properties
Molecular Formula |
C11H10ClN3OS |
---|---|
Molecular Weight |
267.74 g/mol |
IUPAC Name |
4-chloro-6-(methylsulfinylmethyl)-2-pyridin-3-ylpyrimidine |
InChI |
InChI=1S/C11H10ClN3OS/c1-17(16)7-9-5-10(12)15-11(14-9)8-3-2-4-13-6-8/h2-6H,7H2,1H3 |
InChI Key |
JMDWRRWRQVEQJY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)CC1=CC(=NC(=N1)C2=CN=CC=C2)Cl |
Origin of Product |
United States |
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